N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

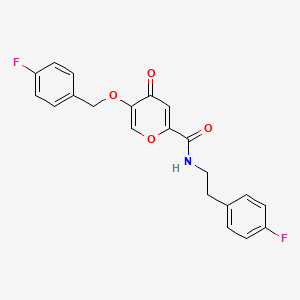

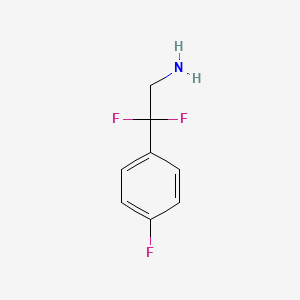

“N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide” is a chemical compound with the molecular weight of 368.46 . It has a complex structure that includes a quinoxaline ring, a thiophene ring, and a sulfonamide group . The compound is stored at a temperature between 2 and 8 degrees Celsius .

Synthesis Analysis

The synthesis of quinoxaline derivatives, which includes this compound, can be achieved through various methods . One common method involves the condensation of o-phenylenediamine with glyoxal . Other methods include oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives . Thiophene derivatives can also be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C18H14N3O2S2/c22-25(23,18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-19-15-7-1-2-8-16(15)20-17/h1-12,21,24H .Chemical Reactions Analysis

Quinoxaline derivatives, including this compound, can undergo various chemical reactions . These reactions include diazotization, nitration, oxidation, and substitution reactions . Thiophene derivatives can also undergo a variety of reactions, including alkylation, addition, esterification, and demethylation reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.46 . It is stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications

Anticancer Potential

A study highlighted the synthesis of novel thiophene derivatives, including those with sulfonamide moieties, showing significant in vitro anticancer activity against human breast cancer cell lines. These compounds exhibited higher cytotoxic activities compared to doxorubicin, a known anticancer drug (Ghorab, Bashandy, & Alsaid, 2014).

Antimalarial and COVID-19 Drug Potential

Another research effort investigated the antimalarial activity of sulfonamide derivatives, finding one with excellent activity and selectivity due to the presence of a quinoxaline moiety. The study also conducted molecular docking to explore the compounds' binding energy against SARS-CoV-2 proteins, suggesting potential utility in COVID-19 drug development (Fahim & Ismael, 2021).

Metal Ion Detection and Sensing

Research on sulfonamido-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives revealed their utility in detecting metal ions like Cu2+. These compounds demonstrated high selectivity and sensitivity for Cu2+ through colorimetric and fluorescent responses (Korin et al., 2011).

Antibacterial Activities

A study on the green synthesis of novel quinoxaline sulfonamides evaluated their antibacterial efficacy against Staphylococcus spp. and Escherichia coli, showcasing their potential as antibacterial agents (Alavi et al., 2017).

Broad-Spectrum Biomedical Applications

Quinoxaline sulfonamide derivatives were reviewed for their wide range of biomedical activities, including antibacterial, antifungal, and anticancer effects. The incorporation of the sulfonamide group into quinoxalines has enhanced their therapeutic potential, suggesting these compounds can serve as lead compounds for developing treatments for various diseases (Irfan et al., 2021).

Future Directions

Quinoxaline and thiophene derivatives have been the focus of many research studies due to their wide range of biological activities . Future research could focus on exploring the potential biological activities of this specific compound, optimizing its synthesis, and investigating its mechanism of action. Further studies could also explore its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives have been known to exhibit a wide range of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Quinoxaline derivatives have been reported to influence various biochemical pathways .

Result of Action

Quinoxaline derivatives have been reported to exhibit various biological activities .

properties

IUPAC Name |

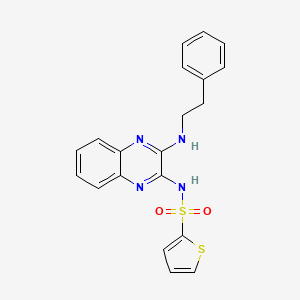

N-[3-(2-phenylethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c25-28(26,18-11-6-14-27-18)24-20-19(21-13-12-15-7-2-1-3-8-15)22-16-9-4-5-10-17(16)23-20/h1-11,14H,12-13H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFVPBGLAOBZMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2831373.png)

![Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2831375.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2831379.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide](/img/structure/B2831380.png)

![4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol](/img/structure/B2831381.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid](/img/structure/B2831383.png)

![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)